3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 3-methoxybenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate
- 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)pentanedinitrile hydrate
- 3-(3-chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its oxadiazole ring system is particularly noteworthy for its stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C19H17ClN4O4 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-15-4-2-3-13(11-15)17(25)21-9-10-22-18(26)19-23-16(24-28-19)12-5-7-14(20)8-6-12/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
FXTKBVPTKLYRQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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